Leptine I, from Solanum chacoense

Catalog No.
S532780
CAS No.
101030-83-5
M.F
C47H75NO16
M. Wt
910.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptine I, from Solanum chacoense

CAS Number

101030-83-5

Product Name

Leptine I, from Solanum chacoense

IUPAC Name

[7-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-18-yl] acetate

Molecular Formula

C47H75NO16

Molecular Weight

910.1 g/mol

InChI

InChI=1S/C47H75NO16/c1-19-14-30(60-23(5)50)33-20(2)32-29(48(33)17-19)16-28-26-9-8-24-15-25(10-12-46(24,6)27(26)11-13-47(28,32)7)61-45-42(64-44-39(56)37(54)35(52)22(4)59-44)40(57)41(31(18-49)62-45)63-43-38(55)36(53)34(51)21(3)58-43/h8,19-22,25-45,49,51-57H,9-18H2,1-7H3

InChI Key

XMZHRQCSOUZPRM-KRNNGWIJSA-N

SMILES

CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Leptine I, from Solanum chacoense; Leptine I;

Canonical SMILES

CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC(=O)C

Description

The exact mass of the compound Leptine I, from Solanum chacoense is 909.5086 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Solanaceous Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leptine I is a glycoalkaloid compound derived from the wild potato species Solanum chacoense, which is native to South America and has been identified for its resistance to various pests, particularly the Colorado potato beetle (Leptinotarsa decemlineata). This compound is part of a broader class of compounds known as leptines, which are acylated glycoalkaloids. Leptine I has the molecular formula C47H75NO16C_{47}H_{75}NO_{16} and is notable for its complex structure and potential biological activities, including insecticidal properties that contribute to the plant's natural defenses against herbivores .

Involving Leptine I primarily pertain to its interactions in biological systems and its synthesis. As a glycoalkaloid, it can undergo hydrolysis, resulting in the release of aglycone and saccharide components. The presence of various functional groups allows for potential reactions such as:

  • Hydrolysis: Breakdown in acidic or basic conditions.
  • Oxidation: Interaction with reactive oxygen species leading to degradation.
  • Complexation: Formation of complexes with metal ions or proteins, influencing its bioactivity.

These reactions can significantly affect the stability and efficacy of Leptine I in agricultural applications .

The synthesis of Leptine I can be approached through both natural extraction and synthetic chemistry:

  • Natural Extraction: Obtained from the foliage of Solanum chacoense through solvent extraction techniques, often using ethanol or methanol to isolate glycoalkaloids.
  • Synthetic Methods: Laboratory synthesis may involve multi-step organic synthesis strategies that replicate the natural biosynthetic pathways. This includes the use of precursor compounds and specific reagents to achieve the desired structural modifications.

Research into synthetic methods aims to enhance yield and purity while minimizing environmental impact .

Leptine I has several applications:

  • Agricultural Use: As a natural pesticide, it offers an eco-friendly alternative to synthetic chemicals, helping to manage pest populations without harming beneficial insects.
  • Pharmaceutical Potential: Its biological activities suggest potential therapeutic uses, including anti-cancer properties that are being explored in preclinical studies.
  • Biotechnology: Leptine I can be utilized in genetic engineering efforts aimed at enhancing pest resistance in cultivated potato varieties .

Interaction studies involving Leptine I focus on its effects on various biological systems:

  • Insect Interaction: Research has shown that Leptine I affects feeding behavior in herbivorous insects, leading to reduced growth rates and survival.
  • Cellular Interactions: Studies indicate that Leptine I may interact with cellular membranes, influencing cell signaling pathways related to stress responses in plants.
  • Synergistic Effects: Investigations into combinations with other natural compounds reveal enhanced pest resistance when used in conjunction with other plant-derived substances .

Leptine I belongs to a family of glycoalkaloids that share structural and functional similarities. Here are some comparable compounds:

Compound NameSourceUnique Features
SolanineSolanum tuberosumCommonly found in cultivated potatoes; toxic at high levels.
ChaconineSolanum tuberosumSimilar structure; known for its bitter taste and toxicity.
TomatineSolanum lycopersicumFound in tomatoes; exhibits antifungal properties.
AclacinSolanum aculeatissimumExhibits insecticidal properties; less studied than leptines.

Leptine I is unique due to its specific acylation patterns and its demonstrated efficacy against particular pests while being less toxic to non-target organisms compared to other glycoalkaloids like solanine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

909.5086

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Kowalski SP, Perez FG, Sanford LL, Deahl KL. Partial preparative purification of leptine I from foliage of the wild potato, Solanum chacoense (Bitt.). Prep Biochem Biotechnol. 2000 May;30(2):133-44. PubMed PMID: 10794183.
2: Lorenzen JH, Balbyshev NF, Lafta AM, Casper H, Tian X, Sagredo B. Resistant potato selections contain leptine and inhibit development of the Colorado potato beetle (Coleoptera: Chrysomelidae). J Econ Entomol. 2001 Oct;94(5):1260-7. PubMed PMID: 11681692.
3: Molnár I, Besenyei E, Thieme R, Thieme T, Aurori A, Baricz A, Banciu HL, Rakosy-Tican E. Mismatch repair deficiency increases the transfer of antibiosis and antixenosis properties against Colorado potato beetle in somatic hybrids of Solanum tuberosum + S. chacoense. Pest Manag Sci. 2017 Jul;73(7):1428-1437. doi: 10.1002/ps.4473. Epub 2016 Dec 20. PubMed PMID: 27862922.

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